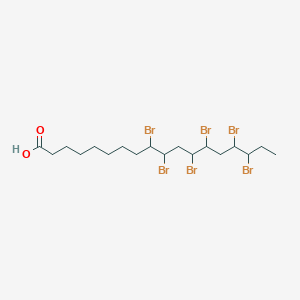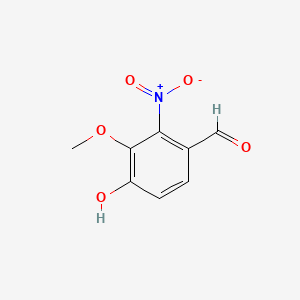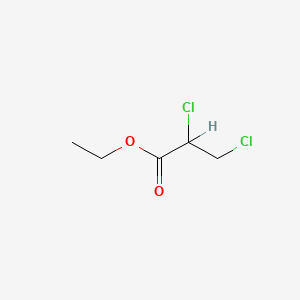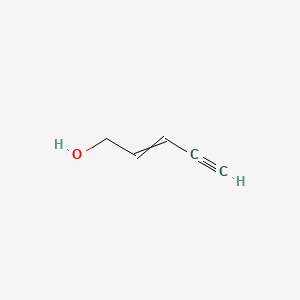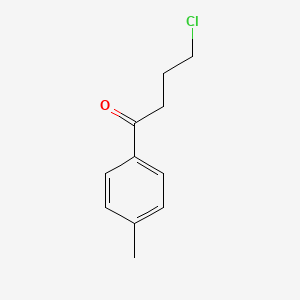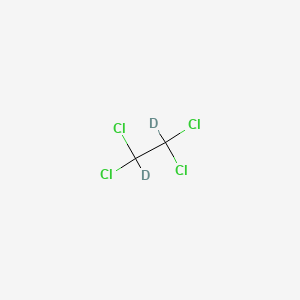
1,1,2,2-Tetrachloroethane-d2
Descripción general
Descripción
1,1,2,2-Tetrachloroethane-d2 is a variant of 1,1,2,2-Tetrachloroethane where all hydrogen atoms are replaced by deuterium . It is commonly employed as an NMR solvent .
Synthesis Analysis
1,1,2,2-Tetrachloroethane-d2 is synthesized by the addition of chlorine as a catalyst to acetylene; by chlorination of 1,2-dichloroethane; by catalytic chlorination of ethane; by direct oxychlorination/chlorination of ethylene . It is used as a solvent in the synthesis of cyclic olefin copolymer foam (COC), which is a super thermal insulation material in energy-management applications .
Molecular Structure Analysis
The molecular formula of 1,1,2,2-Tetrachloroethane-d2 is CDCl . It has an average mass of 169.862 Da and a monoisotopic mass of 167.903610 Da .
Chemical Reactions Analysis
1,1,2,2-Tetrachloroethane-d2 is used as a solvent in various applications. For instance, it is used in the synthesis of cyclic olefin copolymer foam (COC), a super thermal insulation material for energy-management applications .
Physical And Chemical Properties Analysis
1,1,2,2-Tetrachloroethane-d2 has a refractive index of 1.493 (lit.), a boiling point of 145-146 °C/737 mmHg (lit.), and a density of 1.62 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Application in Environmental Science
- Specific Scientific Field: Environmental Science
- Summary of the Application: 1,1,2,2-Tetrachloroethane is used in the study of the performance of Upflow Anaerobic Sludge Bed (UASB) reactors . These reactors are used for wastewater treatment, and the presence of 1,1,2,2-Tetrachloroethane in the wastewater can affect their performance .
- Methods of Application or Experimental Procedures: In the study, UASB reactors were fed with sucrose synthetic wastewater containing 1,1,2,2-Tetrachloroethane . The performance of the reactors was then observed and analyzed .
- Results or Outcomes: The study concluded that UASB reactors with granular sludge can be used to treat industrial wastewaters with a continuous content of 1,1,2,2-Tetrachloroethane up to a concentration of 130 mg/l or with incidental punctual discharges of high concentration of the toxicant up to 400 mg/l . In all cases in which the activity of the reactor was inhibited, a fast recuperation was observed .
Application in Energy Management
- Specific Scientific Field: Energy Management
- Summary of the Application: 1,1,2,2-Tetrachloroethane-d2 is used in the synthesis of cyclic olefin copolymer foam (COC), which is a super thermal insulation material .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application in NMR Measurement
- Specific Scientific Field: Nuclear Magnetic Resonance (NMR) Measurement
- Summary of the Application: 1,1,2,2-Tetrachloroethane-d2 is used in NMR measurement to determine various intermediate compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application in Industrial Solvent Production
- Specific Scientific Field: Industrial Chemistry
- Summary of the Application: 1,1,2,2-Tetrachloroethane has been used as an industrial solvent since the 1910s when it was widely used in cellulose acetate “dope” formulations .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application in Paint Stripping
- Specific Scientific Field: Industrial Chemistry
- Summary of the Application: 1,1,2,2-Tetrachloroethane has been used for paint stripping .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application in Oil Extraction and Metal Degreasing
- Specific Scientific Field: Industrial Chemistry
- Summary of the Application: 1,1,2,2-Tetrachloroethane has been used in the extraction of oils and degreasing of metals .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Safety And Hazards
1,1,2,2-Tetrachloroethane-d2 is fatal in contact with skin or if inhaled . It is toxic to aquatic life with long-lasting effects . Chronic (long-term) inhalation exposure to 1,1,2,2-tetrachloroethane in humans results in jaundice and an enlarged liver, headaches, tremors, dizziness, numbness, and drowsiness .
Direcciones Futuras
Propiedades
IUPAC Name |
1,1,2,2-tetrachloro-1,2-dideuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFMBZIOSGYJDE-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C([2H])(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955299 | |
| Record name | 1,1,2,2-Tetrachloro(~2~H_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrachloroethane-d2 | |
CAS RN |
33685-54-0 | |
| Record name | 1,1,2,2-Tetrachloroethane-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33685-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrachloro-(1,2-2H2)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033685540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2-Tetrachloro(~2~H_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetrachloro-[1,2-2H2]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



